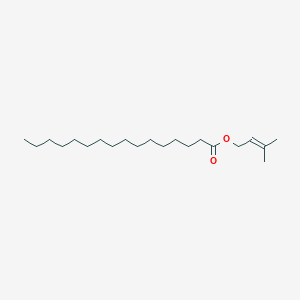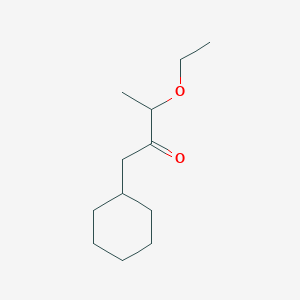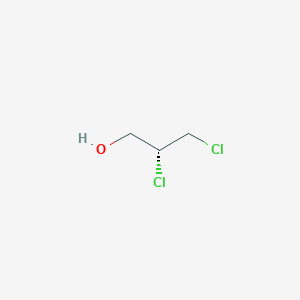
(r)-2,3-Dichloro-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2,3-Dichloro-1-propanol is an organic compound with the molecular formula C3H6Cl2O It is a chiral molecule, meaning it has a non-superimposable mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
®-2,3-Dichloro-1-propanol can be synthesized through several methods. One common method involves the reaction of glycerol with hydrochloric acid in the presence of a catalyst. This reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.
Another method involves the chlorination of 1,2-propanediol using thionyl chloride or phosphorus trichloride. This reaction also requires careful control of temperature and reaction time to achieve the desired product.
Industrial Production Methods
In industrial settings, ®-2,3-Dichloro-1-propanol is often produced through the chlorination of propylene oxide. This method is preferred due to its efficiency and scalability. The reaction is typically carried out in a continuous flow reactor, allowing for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
®-2,3-Dichloro-1-propanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,3-dichloropropionic acid.
Reduction: Reduction of ®-2,3-Dichloro-1-propanol can yield 2,3-dichloropropane.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like water or alcohols.
Major Products
Oxidation: 2,3-Dichloropropionic acid.
Reduction: 2,3-Dichloropropane.
Substitution: Depending on the nucleophile, products can include 2,3-dihydroxypropanol or 2,3-diaminopropanol.
Wissenschaftliche Forschungsanwendungen
®-2,3-Dichloro-1-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical studies, particularly in the modification of proteins and nucleic acids.
Medicine: Research is ongoing into its potential use as a precursor for the synthesis of antiviral and anticancer agents.
Industry: It is utilized in the production of polymers and resins, as well as in the formulation of specialty chemicals.
Wirkmechanismus
The mechanism of action of ®-2,3-Dichloro-1-propanol involves its interaction with various molecular targets. In biochemical reactions, it can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This can lead to modifications in the structure and function of these biomolecules, which is useful in research and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dichloro-2-propanol: Similar in structure but differs in the position of chlorine atoms.
2,3-Dichloropropionic acid: An oxidized form of ®-2,3-Dichloro-1-propanol.
2,3-Dichloropropane: A reduced form of ®-2,3-Dichloro-1-propanol.
Uniqueness
®-2,3-Dichloro-1-propanol is unique due to its chiral nature, which allows for enantioselective reactions. This property is particularly valuable in the synthesis of chiral pharmaceuticals, where the specific orientation of atoms can significantly impact the drug’s efficacy and safety.
Eigenschaften
CAS-Nummer |
78692-89-4 |
|---|---|
Molekularformel |
C3H6Cl2O |
Molekulargewicht |
128.98 g/mol |
IUPAC-Name |
(2R)-2,3-dichloropropan-1-ol |
InChI |
InChI=1S/C3H6Cl2O/c4-1-3(5)2-6/h3,6H,1-2H2/t3-/m0/s1 |
InChI-Schlüssel |
ZXCYIJGIGSDJQQ-VKHMYHEASA-N |
Isomerische SMILES |
C([C@H](CCl)Cl)O |
Kanonische SMILES |
C(C(CCl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



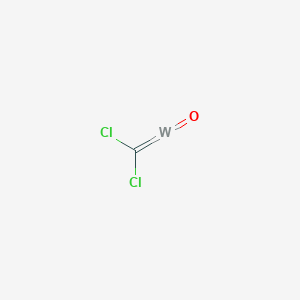


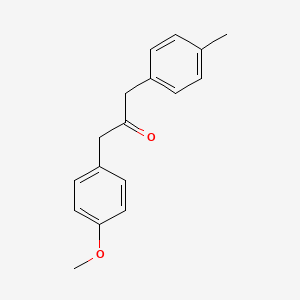
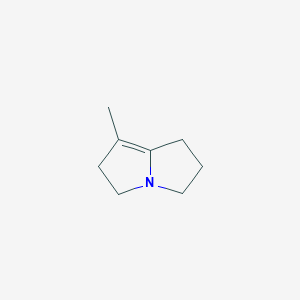


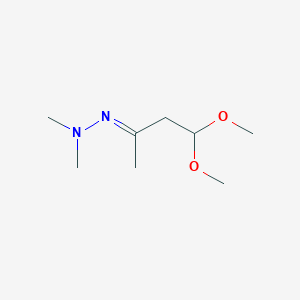
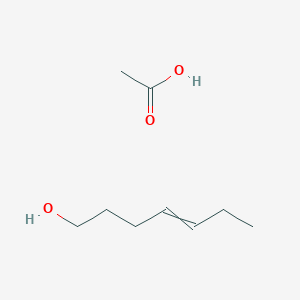
![4-[(4-Octylbenzoyl)oxy]phenyl 4-cyanobenzoate](/img/structure/B14439595.png)
![tert-Butyl[(cyclohex-1-en-1-yl)methoxy]dimethylsilane](/img/structure/B14439603.png)
